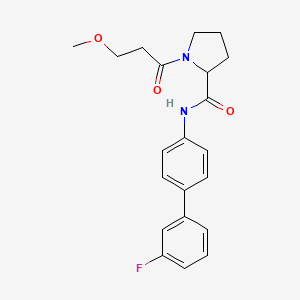
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. In
Scientific Research Applications
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has shown potential in various medical research applications, including the treatment of pain, inflammation, and neurological disorders. It has been found to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis, which makes it a promising candidate for the development of new therapeutic drugs. This compound has also been used in studies investigating the effects of synthetic cannabinoids on the immune system and the development of cancer.
Mechanism of Action
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, such as pain sensation, appetite, and mood. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been found to have anxiolytic and antipsychotic effects, although further research is needed to fully understand these effects. This compound has been shown to have a higher potency than THC, which suggests that it may have a greater therapeutic potential.
Advantages and Limitations for Lab Experiments
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has several advantages for use in laboratory experiments. It is a highly potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system and its effects on various physiological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other synthetic cannabinoids. However, this compound has some limitations, including its potential for abuse and the lack of long-term toxicity data.
Future Directions
There are several future directions for research on N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide. One area of interest is the development of new therapeutic drugs based on this compound and other synthetic cannabinoids. These drugs could be used to treat a range of medical conditions, including pain, inflammation, and neurological disorders. Another area of research is the investigation of the potential long-term effects of this compound on the endocannabinoid system and other physiological processes. This research could help to identify any potential risks associated with the use of synthetic cannabinoids and inform the development of safer and more effective drugs. Finally, further studies are needed to understand the mechanisms underlying the anxiolytic and antipsychotic effects of this compound, which could lead to the development of new treatments for anxiety and other psychiatric disorders.
Synthesis Methods
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide can be synthesized through a multi-step process involving the reaction of 4-biphenylboronic acid with 3-fluoro-4-nitrobenzoyl chloride to form a key intermediate. This intermediate is then reacted with 1-(3-methoxypropanoyl)proline to produce this compound. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
properties
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(3-methoxypropanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-13-11-20(25)24-12-3-6-19(24)21(26)23-18-9-7-15(8-10-18)16-4-2-5-17(22)14-16/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXPEHKZUFTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)
![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)
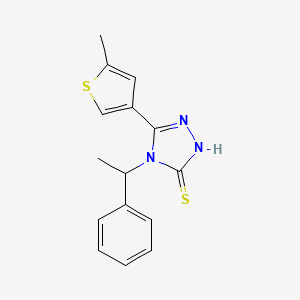
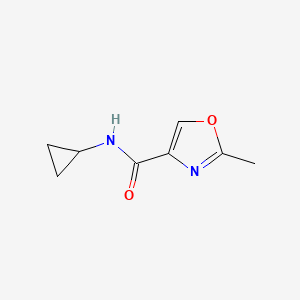
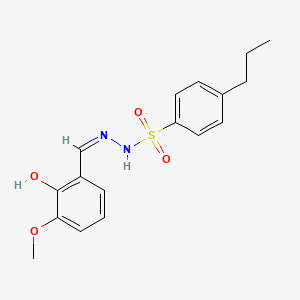
![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
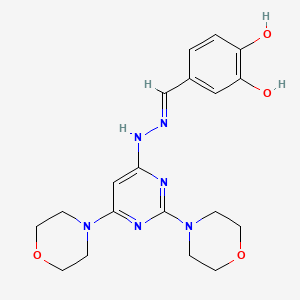
![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-phenylmethanesulfonamide](/img/structure/B6021177.png)